molecular formula C14H11F4NO2S B017352 Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 317319-21-4

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B017352
M. Wt: 333.3 g/mol
InChI Key: LCWBJARQUMMJMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole-5-carboxylate esters, including compounds similar to ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate, can be achieved through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides. This process yields moderate yields of thiazole-5-carboxylate esters under specific conditions (Fong et al., 2004).

Molecular Structure Analysis

Compounds within this class demonstrate significant structural variety and complexity. Their molecular structure has been studied using single-crystal X-ray diffraction techniques, providing insights into the arrangement of atoms and the molecular geometry. These analyses help in understanding the chemical reactivity and physical properties of the compounds (Yeong et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed practical synthesis methods for compounds that serve as key intermediates in manufacturing materials with significant pharmacological and industrial applications. For instance, a study by Qiu et al. (2009) outlines a pilot-scale method for preparing a related compound, showcasing the potential to streamline the production of similar complex molecules, potentially including "Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate" Qiu, Gu, Zhang, & Xu, 2009.

Applications in Heterocyclic and Dyes Synthesis

The chemistry of certain scaffolds, as reviewed by Gomaa and Ali (2020), provides insights into the reactivity of molecules with similar structural motifs, enabling the synthesis of heterocyclic compounds and dyes. This highlights the utility of such compounds in designing novel materials and pharmaceuticals Gomaa & Ali, 2020.

Environmental and Green Chemistry Perspectives

The review on aqueous fluoroalkylation by Song et al. (2018) emphasizes the importance of developing mild, environment-friendly methods for incorporating fluorinated groups into target molecules. This aligns with the growing need for sustainable chemical practices, potentially applicable to the synthesis and application of "Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate" Song, Han, Zhao, & Zhang, 2018.

Fluorinated Alternatives and Safety Profiles

Wang et al. (2013) discuss the transition to safer fluorinated alternatives, underscoring the importance of understanding the environmental and health impacts of fluorinated compounds. This research can guide the evaluation of "Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate" for its environmental footprint and safety profile Wang, Cousins, Scheringer, & Hungerbühler, 2013.

Future Directions

It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO2S/c1-3-21-13(20)11-7(2)19-12(22-11)8-4-5-9(10(15)6-8)14(16,17)18/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWBJARQUMMJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)C(F)(F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594811
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

317319-21-4
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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